Bet-IN-12
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Overview
Description
Bet-IN-12 is a member of the bromodomain and extra-terminal domain (BET) family of proteins, which are epigenetic readers that regulate gene expression by recognizing acetylated lysine residues on histone proteins . BET proteins, including this compound, play a crucial role in various biological processes, including transcriptional regulation, cell cycle progression, and cancer development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bet-IN-12 typically involves multi-step organic synthesis. The process begins with the preparation of key intermediates, followed by the formation of the final compound through a series of chemical reactions. Common synthetic routes include:
Formation of the core structure: This involves the synthesis of the bromodomain scaffold, which is achieved through reactions such as Friedel-Crafts acylation or Suzuki coupling.
Functionalization: The core structure is then functionalized with various substituents to enhance its binding affinity and selectivity for BET proteins.
Purification: The final compound is purified using techniques such as column chromatography and recrystallization to obtain a high-purity product.
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic routes used in the laboratory. This requires optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Additionally, industrial production may involve the use of continuous flow reactors and automated synthesis platforms to increase efficiency and reduce costs .
Chemical Reactions Analysis
Types of Reactions
Bet-IN-12 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides, which may alter its biological activity.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Such as hydrogen peroxide and potassium permanganate for oxidation reactions.
Reducing agents: Such as sodium borohydride and lithium aluminum hydride for reduction reactions.
Substitution reagents: Such as alkyl halides and acyl chlorides for substitution reactions.
Major Products
Scientific Research Applications
Bet-IN-12 has a wide range of scientific research applications, including:
Mechanism of Action
Bet-IN-12 exerts its effects by binding to the bromodomains of BET proteins, preventing their interaction with acetylated lysine residues on histone proteins . This disrupts the recruitment of transcriptional machinery to chromatin, leading to the suppression of gene expression . This compound specifically targets key molecular pathways involved in cancer progression, inflammation, and other diseases .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Bet-IN-12 include other BET inhibitors such as JQ1, I-BET151, and OTX015 . These compounds share a similar mechanism of action and are used to target BET proteins in various research and therapeutic applications .
Uniqueness
This compound is unique in its high binding affinity and selectivity for BET proteins, making it a valuable tool for studying the biological functions of these proteins . Additionally, this compound has shown promising results in preclinical studies for the treatment of cancer and other diseases, highlighting its potential as a therapeutic agent .
Properties
Molecular Formula |
C30H32FN5O2 |
---|---|
Molecular Weight |
516.6 g/mol |
IUPAC Name |
2-[8-fluoro-3-[3-methyl-5-(trideuteriomethyl)triazol-4-yl]-5-[(S)-oxan-4-yl(phenyl)methyl]pyrido[3,2-b]indol-7-yl]propan-2-ol |
InChI |
InChI=1S/C30H32FN5O2/c1-18-28(35(4)34-33-18)21-14-26-27(32-17-21)22-15-24(31)23(30(2,3)37)16-25(22)36(26)29(19-8-6-5-7-9-19)20-10-12-38-13-11-20/h5-9,14-17,20,29,37H,10-13H2,1-4H3/t29-/m1/s1/i1D3 |
InChI Key |
UJARZGSRRXPOTK-GNUZTRDVSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C1=C(N(N=N1)C)C2=CC3=C(C4=CC(=C(C=C4N3[C@@H](C5CCOCC5)C6=CC=CC=C6)C(C)(C)O)F)N=C2 |
Canonical SMILES |
CC1=C(N(N=N1)C)C2=CC3=C(C4=CC(=C(C=C4N3C(C5CCOCC5)C6=CC=CC=C6)C(C)(C)O)F)N=C2 |
Origin of Product |
United States |
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